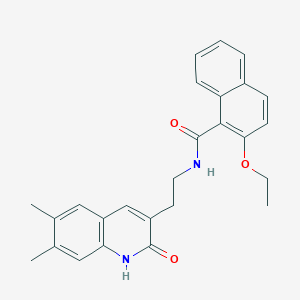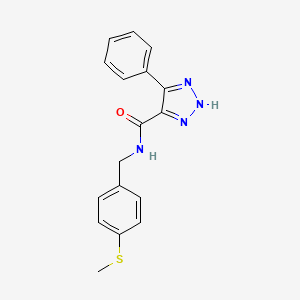![molecular formula C14H13F3N2O4S B14101000 (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone, (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone](/img/structure/B14101000.png)
(5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone, (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an alpha-keto ester, the pyrazole ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the hydroxy and dimethyl groups on the pyrazole ring can be achieved through electrophilic substitution reactions.
Coupling Reactions: The trifluoromethyl and methylsulfonyl-substituted phenyl ring can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group on the pyrazole ring can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group could enhance its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone
- (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone
Uniqueness
The unique combination of functional groups in (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone sets it apart from other similar compounds. The presence of both trifluoromethyl and methylsulfonyl groups can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H13F3N2O4S |
|---|---|
Poids moléculaire |
362.33 g/mol |
Nom IUPAC |
2,5-dimethyl-4-[2-methylsulfonyl-5-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-6-8(14(15,16)17)4-5-10(9)24(3,22)23/h4-6,18H,1-3H3 |
Clé InChI |
FRCABOFVSVZGSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-((1R,4R)-bicyclo[2.2.1]Hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B14100922.png)
![1-(4-Tert-butylphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100925.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100926.png)
![8-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100929.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14100938.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14100943.png)
![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14100952.png)
![Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate](/img/structure/B14100960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14100969.png)


![1-[1-[5-amino-2-(4-methylpentanoylamino)-5-oxopentanoyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[3-(1H-imidazol-4-yl)-1-[[1-[[3-(1H-imidazol-4-yl)-1-[[3-(1H-imidazol-4-yl)-1-[[1-[[4-methyl-1-(2-methylpyrrolidin-1-yl)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B14100999.png)
![2-(3-Methoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101003.png)
